molecular formula C14H27NO4 B030243 (4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate CAS No. 947586-93-8

(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate

Cat. No. B030243
M. Wt: 273.37 g/mol
InChI Key: HWSHVKNLMBMKSR-QWRGUYRKSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate" often involves complex organic synthesis routes. For example, an improved synthesis for a key intermediate for atorvastatin, which shares a similar dioxane backbone, involves iodolactonization and several conversion steps (Rádl, Stach, & Hájíček, 2002). This demonstrates the intricate nature of synthesizing dioxane derivatives and the importance of selectivity and precision in obtaining the desired isomers.

Molecular Structure Analysis

The molecular structure of dioxane derivatives, including isomerism, plays a crucial role in their chemical behavior and properties. Studies on similar compounds have utilized techniques such as X-ray diffraction to elucidate their structures, revealing insights into their stereochemistry and conformation (Weener, Versleijen, Meetsma, Hoeve, & Leusen, 1998). Understanding the molecular structure is key to predicting reactivity and interactions with biological targets.

Chemical Reactions and Properties

Dioxane derivatives undergo various chemical reactions, influenced by their structural features. For instance, the reactivity of dimethoxy-dimethylcyclohexadienes, which share some structural similarities with the compound , under acidic conditions, highlights the potential for nucleophilic substitution and transposition reactions that could be applicable to synthesizing or modifying dioxane acetates (Alonso, Barba, & Yus, 1990).

Physical Properties Analysis

The physical properties of dioxane derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. The synthesis and properties of polyimides derived from dioxane dianhydrides provide insights into how isomerism can affect solubility and thermal stability, which are crucial for material science applications (Fang, Yang, Zhang, Gao, & Ding, 2004).

Chemical Properties Analysis

The chemical properties of dioxane derivatives, such as reactivity towards various reagents and stability under different conditions, are essential for their application in chemical synthesis and pharmaceutical development. For example, the reactivity of 1,3-dioxanes with acetone cyanohydrin to form hydrolytically unstable oxazines suggests a pathway for generating amino alcohols, highlighting the versatile reactivity of the dioxane ring system (Kuznetsov & Brusilovskii, 2001).

Safety And Hazards

This involves evaluating the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

Future research on the compound could involve developing new synthetic routes, studying its behavior in new reactions, or investigating its potential uses in areas such as medicine or materials science.


I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of this compound, feel free to ask!


properties

IUPAC Name

tert-butyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSHVKNLMBMKSR-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)CC(=O)OC(C)(C)C)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595351
Record name tert-Butyl [(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate

CAS RN

947586-93-8
Record name tert-Butyl [(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 2
(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 3
(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 4
Reactant of Route 4
(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 5
(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 6
(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate

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